molecular formula C24H24N2O3 B10790254 (S)-5-allyl-9-cyanato-10-methoxy-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline

(S)-5-allyl-9-cyanato-10-methoxy-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline

Cat. No.: B10790254
M. Wt: 388.5 g/mol
InChI Key: VMLKBVXDJAFFDO-KRWDZBQOSA-N
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Description

(S)-5-allyl-9-cyanato-10-methoxy-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a unique structure with multiple functional groups, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-allyl-9-cyanato-10-methoxy-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic conditions. The reaction conditions often include the use of catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and ultrasound-assisted synthesis are also explored to enhance reaction rates and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

(S)-5-allyl-9-cyanato-10-methoxy-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

(S)-5-allyl-9-cyanato-10-methoxy-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-5-allyl-9-cyanato-10-methoxy-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as topoisomerases and kinases, which play crucial roles in DNA replication and cell division. This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-5-allyl-9-cyanato-10-methoxy-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

[(5S)-10-methoxy-2,2,4-trimethyl-5-prop-2-enyl-1,5-dihydrochromeno[3,4-f]quinolin-9-yl] cyanate

InChI

InChI=1S/C24H24N2O3/c1-6-7-17-21-15(8-9-16-20(21)14(2)12-24(3,4)26-16)22-18(29-17)10-11-19(28-13-25)23(22)27-5/h6,8-12,17,26H,1,7H2,2-5H3/t17-/m0/s1

InChI Key

VMLKBVXDJAFFDO-KRWDZBQOSA-N

Isomeric SMILES

CC1=CC(NC2=C1C3=C(C=C2)C4=C(C=CC(=C4OC)OC#N)O[C@H]3CC=C)(C)C

Canonical SMILES

CC1=CC(NC2=C1C3=C(C=C2)C4=C(C=CC(=C4OC)OC#N)OC3CC=C)(C)C

Origin of Product

United States

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